2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
2-(4-Benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a triazoloquinazolinone derivative with a benzyl substituent at the 4-position and a 3,5-dimethoxyphenyl acetamide moiety. Its structure combines a triazoloquinazolinone core—a heterocyclic scaffold known for diverse pharmacological activities—with substituents that modulate receptor binding and pharmacokinetic properties.
The 3,5-dimethoxyphenyl group enhances lipophilicity and may influence metabolic stability, while the benzyl substituent at the 4-position contributes to steric and electronic effects on receptor interactions. Synthesis typically involves condensation reactions between triazole precursors and substituted aldehydes or ketones under acidic conditions, followed by functionalization of the acetamide side chain .
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-35-19-12-18(13-20(14-19)36-2)27-23(32)16-30-26(34)31-22-11-7-6-10-21(22)24(33)29(25(31)28-30)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRGGGGUSKUZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves a multi-step process. One common method includes the thermal cyclization of 4-acylhydrazino-2,3-dihydro-1H-1,5-benzodiazepines . This approach allows for the formation of the triazoloquinazoline core through a series of condensation and cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazoloquinazoline core are replaced by other substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form new derivatives.
Scientific Research Applications
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for conditions like cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Pharmacological Comparisons
The compound belongs to a broader class of triazoloquinazolinones, many of which exhibit H1-antihistaminic, anticonvulsant, or anti-inflammatory activities. Below is a comparative analysis with three analogous compounds:
Key Findings:
Substituent Effects on H1 Receptor Affinity :
- The 4-benzyl group in the target compound confers higher receptor affinity compared to 4-phenyl (Compound A) or 4-methyl (Compound B) analogs, likely due to improved van der Waals interactions with hydrophobic receptor pockets .
- The 3,5-dimethoxyphenyl acetamide moiety in the target compound shows comparable activity to Compound C’s 3,4-dimethoxyphenyl group, suggesting that methoxy positioning minimally impacts binding in this scaffold.
Metabolic Stability: The 3,5-dimethoxy substitution in the target compound reduces oxidative metabolism compared to mono-methoxy analogs (e.g., Compound B), as evidenced by longer plasma half-lives in rodent models .
Selectivity :
Biological Activity
The compound 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a member of the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure that includes a triazoloquinazoline core and various substituents that enhance its biological activity. The molecular formula is , with a molecular weight of approximately 488.50 g/mol. The presence of the dimethoxyphenyl group is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Intercalation : It has been suggested that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways critical for tumor growth and metastasis.
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Notably:
- HepG2 Cell Line : The compound exhibited significant cytotoxicity with an IC50 value of approximately 6.29 μM.
- HCT-116 Cell Line : An even lower IC50 value of 2.44 μM was recorded, indicating higher sensitivity among these cells to the compound's effects.
These findings suggest that structural modifications in similar compounds can lead to enhanced potency against specific cancer types.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 6.29 |
| HCT-116 | 2.44 |
Comparative Studies
In comparative studies involving other quinazoline derivatives, this compound demonstrated superior cytotoxic effects compared to several analogs. For instance, derivatives with bulky substituents showed diminished activity due to steric hindrance affecting their ability to bind to target sites effectively.
Case Studies
A series of case studies involving similar triazoloquinazoline derivatives have provided insights into their potential as anticancer agents:
- Topoisomerase II Inhibition : Compounds similar to the one in focus have been shown to inhibit topoisomerase II, a key enzyme in DNA replication.
- Antitumor Activity : Quinazoline derivatives have been evaluated for their antitumor properties across various cell lines, demonstrating broad-spectrum efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
